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Methyl niclate

Cat. No.: B097516
CAS No.: 15521-65-0
M. Wt: 299.1 g/mol
InChI Key: BLCKKNLGFULNRC-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Nickel Dithiocarbamate (B8719985) Research

The exploration of dithiocarbamates, the ligands in Methyl niclate, dates back over a century. These compounds are readily synthesized from the reaction of a secondary amine, such as dimethylamine, with carbon disulfide in the presence of a base. The resulting dithiocarbamate anion acts as a robust chelating agent for a wide array of transition metals, including nickel.

Early research into nickel dithiocarbamates was primarily driven by their interesting coordination chemistry and their applications in areas such as rubber vulcanization, where they function as accelerators, and in agriculture as fungicides. nih.govchemycal.com Over the decades, the focus of research has expanded significantly. Scientists began to investigate the electronic structure and magnetic properties of these complexes, noting that this compound exhibits diamagnetism consistent with its square planar geometry. nih.gov The evolution of analytical techniques, particularly single-crystal X-ray diffraction, provided precise insights into the molecular architecture of these compounds, further fueling research into their structure-property relationships. tandfonline.comelectronicsandbooks.com

Significance of this compound in Contemporary Chemical Science

In contemporary chemical science, this compound has emerged as a compound of considerable interest, primarily due to its role as a single-source precursor for the synthesis of nickel sulfide (B99878) (NiS) nanomaterials. nih.govrsc.org The thermal decomposition of this compound under specific conditions allows for the controlled formation of NiS nanoparticles with varying phases and morphologies. nih.govrsc.orgacs.org This has profound implications for materials science, as nickel sulfide nanoparticles are valued for their catalytic, electronic, and optical properties.

The stability of the nickel dithiocarbamate framework, coupled with the ability to tune the organic substituents, makes this compound and its derivatives versatile platforms for fundamental studies in coordination chemistry. Research continues to explore the reactivity of these complexes, including oxidation-reduction reactions and ligand exchange processes. For instance, the oxidation of related nickel bis(diethyldithiocarbamate) yields a nickel(IV) complex, highlighting the rich redox chemistry of this class of compounds. nih.govwikipedia.org

Interdisciplinary Research Perspectives on this compound

The utility of this compound extends beyond the traditional boundaries of inorganic and materials chemistry, finding applications in a range of interdisciplinary fields.

Nanotechnology: As a reliable single-source precursor, this compound is a key player in the bottom-up fabrication of advanced nanomaterials. The ability to control the size and phase of nickel sulfide nanoparticles by adjusting decomposition parameters like temperature and solvent is a significant area of research. nih.govrsc.orgacs.org These nanoparticles have potential applications in catalysis and energy storage. researchgate.netmdpi.com

Environmental Science: The strong chelating nature of the dithiocarbamate ligand has led to investigations into the use of related complexes for the removal of heavy metal ions from wastewater. While not a primary application of this compound itself, the fundamental chemistry is relevant. Furthermore, its use as a fungicide, under trade names like Sankel, underscores its intersection with agricultural and environmental sciences. nih.govherts.ac.ukwikipedia.org

Catalysis: Nickel complexes are known to be active catalysts for various organic transformations. While research into the catalytic applications of this compound is ongoing, related nickel dithiocarbamate complexes have been explored for their potential in processes such as ethylene (B1197577) oligomerization. researchgate.net The study of its thermal decomposition also provides insights into the formation of catalytically active nickel sulfide phases. mdpi.com

Data Tables

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₁₂N₂NiS₄ nih.gov
Molar Mass 299.11 g/mol nih.gov
Appearance Light green solid nih.gov
Melting Point >290 °C tandfonline.com
Density 1.77 g/cm³ tandfonline.com
Solubility in Water Insoluble nih.gov

Crystallographic Data for a Related Nickel Dithiocarbamate Complex*

ParameterValueReference
Crystal System Monoclinic acs.org
Space Group P2(1)/c acs.org
a (Å) 6.3798(8) acs.org
b (Å) 11.8298(14) acs.org
c (Å) 11.4586(13) acs.org
β (˚) 93.63(0) acs.org
Ni-S bond lengths (Å) 2.203(9), 2.196(9) daneshyari.com
S(1)-Ni-S(2) angle (˚) 79.2(2) daneshyari.com

*Data for Bis[N, N-bis(2-hydroxyethyl)dithiocarbamato-κ2S,S']nickel(II) and bis(N-methyldithiocarbamato)nickel(II) are presented as representative examples of nickel dithiocarbamate structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2NiS4 B097516 Methyl niclate CAS No. 15521-65-0

Properties

CAS No.

15521-65-0

Molecular Formula

C6H12N2NiS4

Molecular Weight

299.1 g/mol

IUPAC Name

N,N-dimethylcarbamodithioate;nickel(2+)

InChI

InChI=1S/2C3H7NS2.Ni/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2

InChI Key

BLCKKNLGFULNRC-UHFFFAOYSA-L

SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Ni+2]

Canonical SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Ni+2]

Other CAS No.

15521-65-0

Origin of Product

United States

Synthetic Strategies and Reaction Pathways

Methodologies for the Synthesis of Dithiocarbamate (B8719985) Ligands and Nickel Complexes

The foundational approach to synthesizing nickel dithiocarbamate complexes is a two-step process that can often be performed in a single reaction vessel, a method known as "one-pot synthesis". nih.gov This involves the preparation of the dithiocarbamate ligand salt, which is then reacted in situ with a nickel(II) precursor.

Ligand Precursor Synthesis

Dithiocarbamate ligands are typically synthesized from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. nih.gov For the synthesis of a ligand containing a methyl group, such as N-methyl-N-phenyldithiocarbamate, a secondary amine like N-methylaniline is used. nih.gov The reaction is generally carried out at a low temperature (2-5°C) to control the exothermic reaction between the amine and carbon disulfide. nih.govorientjchem.org

The base, commonly sodium hydroxide (B78521) or potassium hydroxide, deprotonates the resulting dithiocarbamic acid to form a stable salt, for instance, sodium N-methyl-N-phenyldithiocarbamate. nih.govorientjchem.org The general reaction is as follows:

R(CH₃)NH + CS₂ + NaOH → R(CH₃)NCS₂Na + H₂O

The order of reagent addition does not typically influence the final product, provided the stoichiometry is correct. nih.gov The resulting dithiocarbamate salt, often a yellowish-white solid, can be filtered, washed with a solvent like ether, and recrystallized from a suitable solvent such as acetone (B3395972) to achieve higher purity before being used in the next step. nih.gov

Complexation Reactions with Nickel(II) Precursors

Once the dithiocarbamate ligand salt is prepared, it is reacted with a nickel(II) precursor to form the final complex. A common and readily available precursor is nickel(II) chloride hexahydrate (NiCl₂·6H₂O). orientjchem.orgnasa.gov The complexation reaction is typically carried out in a solvent like water or methanol (B129727). nih.govnasa.gov

The synthesis involves adding an aqueous or methanolic solution of the nickel(II) salt to a solution of the dithiocarbamate ligand salt, usually in a 1:2 molar ratio of metal to ligand. orientjchem.org This leads to the precipitation of the nickel(II) bis(dithiocarbamate) complex, which often appears as a green solid. orientjchem.orgnasa.gov

The general complexation reaction is:

NiCl₂ + 2 R(CH₃)NCS₂Na → Ni[S₂CN(CH₃)R]₂ + 2 NaCl

The resulting solid product is then collected by filtration, washed with water and other solvents like ether or methanol to remove byproducts, and dried. nih.govorientjchem.orgnasa.gov The final complex, for example, bis(N-methyl-N-phenyldithiocarbamate) nickel(II), is typically a four-coordinate, square planar, and diamagnetic compound. researchgate.netorientjchem.orgias.ac.in

Advanced Synthetic Techniques for Methyl Niclate Preparation

While the one-pot method is common, other techniques offer alternative routes. Multi-component reactions provide an efficient way to synthesize dithiocarbamates. For instance, functionalized S-benzyl dithiocarbamates can be synthesized from diazo compounds, carbon disulfide, and secondary amines at room temperature, promoted by triflic acid. rsc.orgresearchgate.net Another approach involves a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide under mild conditions. organic-chemistry.org

For the preparation of nickel sulfide (B99878) nanoparticles, nickel dithiocarbamate complexes serve as excellent single-source precursors. rsc.orgchalcogen.rorsc.org The solvothermal decomposition of a complex like nickel bis(di-isobutyldithiocarbamate) in a high-boiling coordinating solvent such as oleylamine (B85491) allows for the formation of various nickel sulfide phases (e.g., α-NiS, β-NiS, NiS₂, Ni₃S₄). rsc.orgrsc.org The phase and morphology of the resulting nanoparticles can be controlled by adjusting reaction parameters. rsc.orgchalcogen.ro

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of nickel dithiocarbamate complexes are significantly influenced by several reaction conditions.

Temperature: The initial synthesis of the dithiocarbamate ligand is often conducted at low temperatures (0-5°C) to manage the exothermic reaction and prevent the decomposition of the dithiocarbamic acid. orientjchem.org During the synthesis of nickel sulfide nanoparticles via decomposition of the complex, temperature is a critical factor in determining the crystalline phase of the product. rsc.orgchalcogen.ro For example, decomposition of [Ni(S₂CNⁱBu₂)₂] at 150°C yields pure α-NiS, while at 280°C, pure β-NiS is formed. rsc.orgrsc.org

Solvent: The choice of solvent is crucial for both dissolving the reactants and for the precipitation and purification of the product. Methanol, ethanol, and water are common solvents for the synthesis of the complex. nih.govnasa.govasianpubs.org For nanoparticle synthesis, high-boiling solvents like oleylamine or hexadecylamine (B48584) (HDA) are used. rsc.orgchalcogen.ro

Stoichiometry and Concentration: A 1:2 molar ratio of nickel(II) to dithiocarbamate ligand is standard for synthesizing homoleptic bis(dithiocarbamate) complexes. orientjchem.org In nanoparticle synthesis, the precursor concentration can affect the particle size and even the phase of the resulting material. rsc.orgchalcogen.rorsc.org At low concentrations, smaller nanoparticles are generally formed, while higher concentrations can lead to larger particles or different nickel sulfide phases. rsc.orgrsc.org

Purity of Reactants: The use of pure reactants is essential for obtaining a pure final product. Impurities in the starting amine or solvent can lead to side reactions and lower yields. Recrystallization of the dithiocarbamate salt before complexation can improve the purity of the nickel complex. nih.gov

pH: The pH of the reaction medium can also play a role, particularly in extraction studies. For the extraction of nickel ions using N-methyl-N-phenyl dithiocarbamate, the highest efficiency was achieved at a pH of 10. nih.gov

ParameterConditionEffect on Product
Temperature Low (0-5°C) for ligand synthesisControls exothermicity, prevents decomposition orientjchem.org
High (150-280°C) for nanoparticle synthesisDetermines crystalline phase of NiS rsc.orgrsc.org
Solvent Methanol, Water for complex synthesisAffects solubility and precipitation nih.govnasa.gov
Oleylamine for nanoparticle synthesisHigh-boiling medium for decomposition rsc.org
Concentration 1:2 (Ni:Ligand) for complex synthesisForms desired bis-complex orientjchem.org
Varied for nanoparticle synthesisInfluences particle size and phase rsc.orgrsc.org

Derivatization Chemistry of this compound and Related Complexes

The chemical versatility of nickel dithiocarbamate complexes allows for extensive derivatization, leading to new compounds with modified properties. This can be achieved in several ways:

Modification of the Dithiocarbamate Ligand: The properties of the complex can be tuned by altering the substituent groups on the nitrogen atom of the dithiocarbamate ligand. Introducing different alkyl or aryl groups can influence the electronic and steric properties of the complex, which in turn affects its solubility, stability, and reactivity. nasa.gov For example, complexes have been synthesized with ligands derived from N-methylaniline, dibenzylamine, and various other secondary amines. nih.govresearchgate.netorientjchem.org

Adduct Formation (Heteroleptic Complexes): Square planar nickel(II) bis(dithiocarbamate) complexes can react with Lewis bases, such as phosphines (e.g., triphenylphosphine (B44618), PPh₃), to form five-coordinate heteroleptic complexes. orientjchem.orgias.ac.inrsc.org These adducts often exhibit different geometries and electronic properties compared to the parent complex. baselius.ac.in For instance, reacting a nickel dithiocarbamate with triphenylphosphine and potassium thiocyanate (B1210189) can yield a mixed-ligand complex of the type [Ni(dtc)(PPh₃)(SCN)]. orientjchem.orgias.ac.inresearchgate.net These reactions allow for an increase in the coordination number of the nickel ion. nih.gov

Use as Single-Source Precursors: As previously mentioned, a significant application of these complexes is their use as single-source precursors for the synthesis of nickel-containing nanomaterials. rsc.orgtandfonline.com By carefully controlling the thermolysis conditions, various phases of nickel sulfide (NiS, NiS₂, Ni₃S₄) can be produced. nasa.govrsc.org Furthermore, co-decomposition of a nickel dithiocarbamate complex with a dithiocarbamate complex of another metal (e.g., iron) can be used to synthesize ternary sulfide nanomaterials like (Fe,Ni)₉S₈ (pentlandite). rsc.org

This derivatization chemistry expands the scope of nickel dithiocarbamate complexes beyond their initial structure, opening pathways to materials with tailored properties for applications in catalysis, materials science, and electronics. ias.ac.inrsc.org

Chemical Reactivity and Mechanistic Investigations

Oxidative Transformations of Methyl Nicotinate

While specific research on the direct, extensive oxidation of the methyl nicotinate molecule is not widely documented in the provided search results, the general principles of pyridine and ester chemistry allow for the prediction of its oxidative behavior. The pyridine ring is generally resistant to oxidation due to its aromaticity. However, under strong oxidizing conditions, transformations can occur. More commonly, oxidative processes involving methyl nicotinate are observed in the context of metal-catalyzed C-H activation reactions, where the pyridine nitrogen can act as a directing group.

Research on related compounds, such as nicotinic acid, shows that biological systems can hydroxylate the pyridine ring at various positions. For instance, in some microbial degradation pathways, nicotinic acid is hydroxylated to 6-hydroxynicotinic acid. nih.gov While not a direct oxidation of methyl nicotinate, this suggests that the pyridine ring can be a target for oxidative enzymes.

In synthetic chemistry, nickel-catalyzed C-H activation and functionalization reactions are a significant area of research. While not providing specific examples with methyl nicotinate, the literature suggests that such catalysts can facilitate the coupling of aryl groups to C-H bonds, a process that formally involves an oxidative addition step at the metal center.

Reduction Pathways of Methyl Nicotinate Complexes

The reduction of the ester functionality in methyl nicotinate is a well-established transformation. A common and efficient method involves the use of sodium borohydride in a methanol (B129727) system. This reaction selectively reduces the ester group to a primary alcohol, yielding 3-pyridyl methanol in high yields. nih.govgoogle.com The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under reflux conditions. nih.govgoogle.com

The mechanism of this reduction involves the nucleophilic attack of a hydride ion (from NaBH₄) on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and subsequent reduction of the intermediate aldehyde to the primary alcohol.

Table 1: Reduction of Methyl Nicotinate to 3-Pyridyl Methanol

ReactantReducing Agent SystemProductYieldReference
Methyl NicotinateNaBH₄ / Methanol in THF3-Pyridyl MethanolHigh nih.govgoogle.com

Electrochemical methods have also been employed to study the reduction of related compounds. For instance, the electrochemical reduction of N-methyl nicotinic acid at a mercury electrode has been investigated. In acidic media, the process involves the formation of a radical which can then dimerize or be further reduced to a hydrated aldehyde. drugbank.com In neutral and basic conditions, a dimerization process involving a radical-substrate coupling is observed. drugbank.com While this study focuses on a derivative, it provides insight into the potential electrochemical reduction pathways of the nicotinic acid framework.

Nucleophilic Substitution Reactions involving Methyl Nicotinate

The pyridine ring of methyl nicotinate, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when the nitrogen atom is quaternized.

Research has shown that N-alkylated nicotinate salts can undergo regioselective nucleophilic addition. The position of attack by the nucleophile (at C2, C4, or C6) can be controlled by the choice of catalyst. For example, rhodium catalysts have been used to direct the addition of aryl boron nucleophiles to specific positions on the activated pyridine ring, leading to the formation of dihydropyridine derivatives. nih.gov

While direct SNAr on the unsubstituted pyridine ring of methyl nicotinate is challenging, the presence of a good leaving group at an appropriate position would facilitate such reactions. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

Furthermore, the ester group itself can undergo nucleophilic acyl substitution. A notable example is the transesterification reaction, where the methoxy group is replaced by another alkoxy group. For instance, menthyl nicotinate can be synthesized by reacting methyl nicotinate with menthol in the presence of an alkaline catalyst like sodium methoxide. environmentclearance.nic.in

Radical Reaction Mechanisms Associated with Methyl Nicotinate

The involvement of methyl nicotinate in radical reactions appears to be less common compared to its ionic reaction pathways. One study on the photochemical reactions of 2-alkoxynicotinates found that methyl nicotinate itself was inert to photolysis under the conditions that led to the photodimerization of its alkoxy-substituted counterparts. nih.gov This suggests a certain level of stability of the unsubstituted methyl nicotinate towards this specific type of photochemical radical reaction.

However, the pyridine ring can, in principle, participate in radical reactions. General concepts of radical chemistry, such as homolytic cleavage of bonds initiated by heat or light, and radical addition to double bonds, are well-established. wikipedia.orgenvironmentclearance.nic.innih.gov For methyl nicotinate, a radical could potentially add to the aromatic system, leading to a radical intermediate. The subsequent fate of this intermediate would depend on the reaction conditions and the nature of the radical species involved.

While specific, detailed studies on the radical reaction mechanisms of methyl nicotinate are not prevalent in the provided search results, the fundamental principles of radical chemistry suggest that under the right conditions (e.g., in the presence of a potent radical initiator), reactions involving homolytic bond cleavage and radical addition could be possible.

Thermal Degradation and Stability Mechanisms

Methyl nicotinate exhibits good chemical stability under normal storage conditions. A study on the stability of a 1 M aqueous solution of methyl nicotinate stored at 4°C for up to 1062 days showed that the compound degrades slowly. The primary degradation pathway was identified as hydrolysis of the ester group to form nicotinic acid and methanol. nih.govresearchgate.net The rate of this degradation was found to be approximately 0.5% per year under these conditions. nih.govresearchgate.net It was also noted that storage at higher temperatures, such as room temperature, would likely accelerate this degradation process. nih.gov Another source also confirms that methyl nicotinate is very stable in both aqueous and ethanolic solutions at room temperature.

Table 2: Degradation of Methyl Nicotinate in Aqueous Solution at 4°C

Duration of Storage (days)Degradation ProductApproximate Rate of Formation (% per annum)Reference
5 - 1062Nicotinic Acid0.5 nih.govresearchgate.net

At elevated temperatures, more significant degradation can be expected. While specific pyrolysis studies of methyl nicotinate were not detailed in the provided search results, information on the manufacturing process of related compounds suggests that high temperatures are employed. For instance, the synthesis of menthyl nicotinate via transesterification from methyl nicotinate is carried out at temperatures between 70-120°C. google.com Distillation of the product, menthyl nicotinate, requires even higher temperatures of about 150-170°C under high vacuum. google.com This indicates that while the molecule can withstand these temperatures for a certain period, especially under vacuum, prolonged exposure to high heat would likely lead to more extensive decomposition. The mechanisms of such high-temperature degradation could involve decarboxylation, cleavage of the pyridine ring, or other complex reactions.

Computational Chemistry and Theoretical Studies of Methyl Niclate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to dithiocarbamate (B8719985) compounds to predict a range of molecular properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For dithiocarbamates, the geometry around the nitrogen atom and the conformation of the dithiocarbamate group are of particular interest. The >N−C(=S)S− functional group in dithiocarbamates exhibits planarity due to the delocalization of the nitrogen lone pair electrons into the C=S bond. This resonance results in a shorter C-N bond than a typical single bond.

Computational studies on related dithiocarbamate compounds have explored different conformations and their relative energies. For instance, in the copolymerization of ethylene (B1197577) and methyl acrylate catalyzed by a Ni-based organometallic compound, DFT models were used to examine the reactivities of the catalysts. nih.gov The calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Representative Predicted Geometrical Parameters for a Dithiocarbamate Moiety from DFT Calculations.

ParameterTypical Predicted Value
C-N Bond Length~1.35 Å
C=S Bond Length~1.68 Å
N-C-S Bond Angle~125°
S-C-S Bond Angle~110°

Note: These are generalized values for dithiocarbamate structures and may vary for methyl niclate.

DFT can also be used to predict spectroscopic properties, which can aid in the characterization of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra have been performed for various organic molecules and metal complexes. mdpi.commdpi.com

For dithiocarbamates, DFT calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and for understanding how the electronic environment of each nucleus is affected by the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic transitions and predict the UV-Vis absorption maxima (λmax). These calculations help in understanding the electronic structure and the nature of the orbitals involved in the electronic excitations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT is often used for single molecules or small systems, MD simulations can model larger systems, including the interactions of a molecule with its environment, such as a solvent or a surface.

MD simulations have been used to study the rheological properties of methyl esters like methyl oleate and methyl palmitate, providing insights into their behavior as potential lubricant additives. mytribos.org For this compound, MD simulations could be employed to understand its interactions with other molecules, its aggregation behavior, and its dynamics in solution. Such simulations would rely on a force field, a set of parameters that describes the potential energy of the system. These force fields can be developed and validated using data from DFT calculations.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step process of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed.

A theoretical study on the synthesis of dialkyl thiourea from dithiocarbamate utilized DFT to explore possible reaction mechanisms. researchgate.net The study identified transition states and intermediates, and calculated the activation energies for different pathways. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations were used to confirm that the identified transition states connect the correct reactants and products. researchgate.net Such studies provide valuable insights into the factors that control the reaction rate and selectivity. For this compound, similar computational approaches could be used to study its synthesis, degradation pathways, and reactivity with other chemical species. nih.gov

Table 2: Example of Calculated Activation Energies for a Dithiocarbamate Reaction Pathway.

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Isothiocyanate formationM06-2x/6-311++g(2d,2p)15.2
Nucleophilic additionM06-2x/6-311++g(2d,2p)8.7
Proton transferM06-2x/6-311++g(2d,2p)2.1

Note: Data is illustrative and based on a specific dithiocarbamate reaction. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Related Dithiocarbamate Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. While not directly computational chemistry in the same vein as DFT or MD, QSAR studies often use molecular descriptors derived from computational methods.

In the field of dithiocarbamate chemistry, QSAR studies have been employed to understand the relationship between the structure of dithiocarbamate pesticides and their toxicity. These studies can help in designing new compounds with desired properties and lower toxicity. The models are built using a set of known compounds and their measured activities, and then used to predict the activity of new, untested compounds.

Predictive Modeling for Material Performance and Stability

Predictive modeling, often leveraging machine learning and computational chemistry data, is an emerging area for assessing the performance and stability of materials. mit.edu For dithiocarbamates, which are known to be unstable under certain conditions, predictive models could be developed to estimate their shelf-life and degradation pathways. fapas.comnih.gov

These models could take into account various factors such as temperature, humidity, and exposure to light. By training models on experimental stability data and molecular descriptors calculated using computational methods, it may be possible to predict the stability of new dithiocarbamate derivatives like this compound without the need for extensive experimental testing. researchgate.net Simplified kinetic modeling and the use of the Arrhenius equation have shown promise in predicting the long-term stability of complex molecules. researchgate.net

Applications in Advanced Materials Science and Industrial Processes

Methyl Niclate as a Stabilizer and Antioxidant in Polymer Systems

This compound serves as a high-performance additive in specific elastomer systems. Its primary function is to mitigate degradation caused by oxidative processes, thereby extending the service life of the polymer. It is particularly effective as an antioxidant for epichlorohydrin polymers and as a crucial stabilizer in peroxide vulcanized elastomers researchgate.net. The incorporation of this compound helps maintain the physical and mechanical properties of these polymers, which would otherwise deteriorate upon exposure to heat, oxygen, and other environmental stressors. Its use is generally not recommended for natural rubber or polyisoprene systems researchgate.net.

PropertyValue
Chemical Name Nickel bis(dimethyldithiocarbamate)
CAS Number 15521-65-0
Molecular Formula C6H12N2NiS4
Physical State Green Powder
Decomposition Point 290°C minimum
Nickel Content 18.0-20.0%
Solubility Practically insoluble in water; Slightly soluble in acetone (B3395972), toluene, chloroform

The antioxidant activity of metal dithiocarbamates like this compound is multifaceted and highly effective. The primary mechanism involves scavenging chain-propagating alkylperoxy radicals (ROO•), which are key intermediates in the autoxidation cycle of polymers. This compound intercepts these reactive radicals, effectively terminating the degradation chain reaction. In this process, the alkylperoxy radicals are reduced to more stable alcohols (ROH), while the nickel complex itself is oxidized researchgate.net.

Further research on related nickel chelates demonstrates a comprehensive stabilization effect. These complexes act as broadband stabilizers that not only inhibit the formation of reactive radicals but also quench singlet oxygen, another key species in photo-oxidation researchgate.net. This dual-action capability makes this compound a powerful tool for protecting polymers from both thermal and photo-induced degradation. An additional non-sacrificial stabilization mechanism involves the quenching of triplet excited states, which is central to preventing degradation pathways where singlet oxygen is a primary driver researchgate.net.

In addition to its role as a stabilizer, this compound and related dithiocarbamates can influence the crosslinking chemistry of elastomers. It is noted for its utility in peroxide-cured systems researchgate.net. In sulfur vulcanization, dithiocarbamates are known to function as ultra-accelerators, significantly increasing the rate of cure. They are active over a wide temperature range and are often used in conjunction with thiazole modifiers to achieve a balance of processing safety and cure speed. The mechanism involves the formation of an active accelerator complex with zinc and sulfur, which then reacts with the rubber chains to form crosslink precursors, ultimately leading to a stable crosslinked network. While specific kinetic studies on this compound are not widely published, its chemical structure places it within the family of dithiocarbamate (B8719985) accelerators, which are known to modify and enhance vulcanization kinetics.

Role in Enhanced Material Longevity and Durability under Harsh Conditions

The primary contribution of this compound to material longevity is its potent antioxidant function, which prevents the chemical breakdown of the polymer backbone. This stabilization is critical for ensuring durability, especially in applications involving high temperatures or exposure to oxidative environments.

Furthermore, this compound provides enhanced durability under specific chemical exposures. Technical data indicates that it improves the retention of material properties in media known to cause high swell or high extractability researchgate.net. This suggests that the compound is not easily leached from the polymer matrix, allowing it to provide sustained protection even when the material is in contact with aggressive fluids. This characteristic is invaluable for components like seals, gaskets, and hoses used in demanding industrial and automotive applications where resistance to chemical attack and thermal aging is paramount.

Development of Functional Materials Incorporating this compound

Beyond its conventional role as a polymer stabilizer, this compound has been utilized in the development of more complex functional materials. One notable application is its use as a catalyst for enhancing the properties of carbon fibers. In this process, the nickel dithiocarbamate compound facilitates modifications to the fiber surface, creating materials that can be used as effective photopolymerization catalysts nih.gov. This transforms the role of this compound from a passive protective agent to an active component enabling a specific functional property in a composite material. Such applications highlight the potential for leveraging the unique chemical properties of organometallic additives to design advanced materials with tailored functionalities.

Electrochemical Applications in Energy Storage Systems

Recent research has explored the electrochemical properties of nickel dithiocarbamate complexes for applications in energy storage, specifically as catholytes in non-aqueous redox flow batteries (RFBs) researchgate.netresearchgate.netauburn.edu. These complexes exhibit a unique and valuable multi-electron redox cycle. Nickel(II) diethyldithiocarbamate, a closely related compound, undergoes a two-electron oxidation at a single potential to form a Nickel(IV) species ([NiIV(dtc)3]+) auburn.edu.

The ability to transfer multiple electrons per molecule at a single potential is highly desirable for RFBs as it can significantly increase the energy storage capacity without causing large voltage shifts during operation researchgate.net. Studies have shown that the electrochemical behavior can be tuned by the choice of solvent and the addition of other agents, such as Zn(II), which can improve the reversibility and efficiency of the two-electron transfer auburn.edu. This research positions nickel dithiocarbamates as promising candidates for developing next-generation, high-energy-density energy storage systems. While not used in battery separators themselves, their role as the active energy-storing material in a battery system is a significant electrochemical application.

Environmental Applications and Sustainable Chemical Processes

The chemistry of dithiocarbamates lends itself to certain environmental applications, primarily in the field of metal remediation. Dimethyldithiocarbamate (DDTC), the ligand component of this compound, is an effective chelating agent for heavy metals. It has been investigated for its ability to recover valuable or toxic metals like cobalt and nickel from industrial leachates, such as those from manganese-rich slag researchgate.net. By selectively binding with these metal ions in solution, DDTC allows for their precipitation and removal, offering a pathway for recycling valuable metals and remediating wastewater researchgate.net.

From a sustainable process perspective, the development of catalysts that operate in environmentally benign media is a key goal of green chemistry. Research into related nickel-based coordination polymers has shown their potential as robust, water-stable catalysts. For instance, a nickel(II)–cyamelurate polymer, prepared in an aqueous medium, has proven to be an effective catalyst for the reduction of nitrophenols, a common water pollutant mdpi.com. While not a direct application of this compound, this demonstrates the potential for using nickel coordination chemistry in sustainable processes. The life cycle of nickel itself is a subject of ongoing assessment to ensure its production and use align with sustainability goals nickelinstitute.orgfrontiersin.org.

Metal Ion Scavenging and Remediation Strategies

The presence of a nitrogen atom in the pyridine ring and oxygen atoms in the ester group of methyl nicotinate gives it the potential to act as a ligand, forming coordination complexes with various metal ions. This characteristic is fundamental to its potential application in metal ion scavenging and environmental remediation. Although specific studies focusing solely on methyl nicotinate for this purpose are limited, the broader class of pyridine carboxylic acids and their derivatives has been investigated for their metal-chelating properties.

The principle behind metal ion scavenging is the formation of a stable complex between a ligand and a metal ion, effectively removing the ion from a solution. The stability of these complexes is crucial for efficient sequestration. In the case of methyl nicotinate, both the pyridine nitrogen and the carbonyl oxygen of the ester group can potentially participate in coordinating with a metal ion.

While research directly employing methyl nicotinate for heavy metal removal is not prominent, studies on materials functionalized with aminopolycarboxylic acids demonstrate the effectiveness of chelating agents in adsorbing heavy metals from water. The fundamental interaction involves the donation of lone pair electrons from nitrogen and oxygen atoms to the empty orbitals of the metal ion, a mechanism that is theoretically plausible for methyl nicotinate.

It is important to note that the ester group in methyl nicotinate can undergo hydrolysis, especially under alkaline conditions, to form nicotinic acid and methanol (B129727). zenodo.orgdrugbank.com Nicotinic acid itself is a well-known chelating agent. researchgate.net This hydrolysis could be a factor in remediation strategies, where the in-situ formation of the more robust chelating agent, nicotinic acid, could be utilized. Studies have shown that methyl nicotinate exhibits considerable stability in aqueous solutions, with slow hydrolysis rates under neutral conditions. nih.govnih.gov

Table 1: Potential Metal Ion Coordination with Methyl Nicotinate

Metal IonPotential Coordination SitesTheoretical Complex Stability
Copper (Cu²⁺)Pyridine Nitrogen, Carbonyl OxygenModerate
Lead (Pb²⁺)Pyridine Nitrogen, Carbonyl OxygenModerate to High
Cadmium (Cd²⁺)Pyridine Nitrogen, Carbonyl OxygenModerate
Zinc (Zn²⁺)Pyridine Nitrogen, Carbonyl OxygenModerate

This table is illustrative and based on the general coordination chemistry of pyridine and ester-containing ligands. Specific experimental data on methyl nicotinate complex stability for remediation purposes is not extensively available.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Isolation and Quantification

Chromatography is a fundamental technique for separating and quantifying methyl nicotinate from complex mixtures. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of methyl nicotinate and quantifying it in various formulations. Reverse-phase HPLC (RP-HPLC) is commonly employed for this purpose.

A prevalent method involves using an octadecylsilane (ODS-18 or C18) column with a mobile phase consisting of a mixture of methanol (B129727) and water nih.gov. Detection is often performed using a UV-Vis detector at a wavelength of 263 nm nih.gov. In one such method, methyl nicotinate exhibited a retention time of 7.3 minutes, while its potential degradation product, nicotinic acid, eluted much earlier at 1.4 minutes nih.gov. This separation allows for the clear quantification of methyl nicotinate and the assessment of its stability in aqueous solutions nih.gov.

Another established HPLC method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid sielc.comsielc.com. For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid sielc.comsielc.com.

A high-performance liquid chromatography–diode array detector (HPLC–DAD) method has been successfully developed for the simultaneous determination of methyl nicotinate and other active ingredients in pharmaceutical sprays mdpi.comsemanticscholar.orgresearchgate.net. This method demonstrates high sensitivity, accuracy, and precision mdpi.comresearchgate.net.

HPLC Method Parameters for Methyl Nicotinate Analysis
ParameterMethod 1 nih.govMethod 2 mdpi.comresearchgate.net
ColumnSupelcosil LC-18 (25 cm x 4.6 mm, 5 µm)Thermo Scientific C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase25% v/v Methanol in waterAcetonitrile : Water with 0.1% Formic Acid (70:30 v/v)
Flow Rate1.5 mL/min1.0 mL/min
DetectionUV at 263 nmDAD at 263 nm
Retention Time7.3 minutesNot Specified
Limit of Detection (LOD)0.05 µg/mL0.0144 µg/mL

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the preferred method for analyzing methyl nicotinate in the context of volatile species profiling nih.govfrontiersin.org. This is especially relevant in fields like metabolomics and the identification of biomarkers. For instance, methyl nicotinate has been identified as a potential volatile biomarker for Mycobacteria using GC-MS researchgate.net.

The analysis of volatile compounds typically involves headspace sampling techniques followed by separation on a capillary column, such as a DB-5 or DB-624 column asianpubs.orgmdpi.com. The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase frontiersin.orgmdpi.com. The mass spectrometer then fragments the eluted compounds, providing a characteristic mass spectrum that serves as a "fingerprint" for identification nih.gov. This technique is invaluable for detecting and identifying trace amounts of methyl nicotinate in complex volatile or semi-volatile mixtures frontiersin.orgchemijournal.com.

Typical GC-MS Parameters for Volatile Profiling
ParameterCondition
ColumnDB-624 (60 m × 0.32 mm × 1.80 µm) mdpi.com
Carrier GasHelium mdpi.com
Oven ProgramInitial hold at 32°C, ramp to 150°C, then ramp to 230°C mdpi.com
Injector Temperature260°C frontiersin.org
DetectorMass Spectrometer (Scan mode m/z = 35–300) mdpi.com

Electroanalytical Techniques for Redox Behavior Characterization

Electroanalytical methods, such as cyclic voltammetry (CV), are utilized to characterize the redox behavior of methyl nicotinate. These techniques provide insights into the compound's oxidation and reduction potentials, which can be relevant for understanding its mechanism of action or for developing electrochemical sensors.

Studies using screen-printed electrodes have shown that methyl nicotinate exhibits a single oxidative peak in a pH 7 phosphate buffer solution at a potential of approximately -0.45 V (vs. Ag/AgCl) researchgate.net. This electrochemical signal can be used for quantification. The development of sensors for tuberculosis biomarkers has leveraged this principle, using both cyclic voltammetry and square wave voltammetry (SWV) to detect methyl nicotinate. In these systems, a noticeable change in the voltammogram occurs in the presence of methyl nicotinate at concentrations as low as 0.1 mM, indicating a detectable interaction with the electrode surface nih.gov. The selectivity of these techniques allows for the detection of methyl nicotinate even in the presence of other potential biomarkers nih.gov.

Hyphenated Techniques for Comprehensive Sample Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for comprehensive sample analysis chemijournal.comsaspublishers.comresearchgate.net. The combination of chromatography with mass spectrometry is particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a primary tool for the analysis of volatile and semi-volatile compounds chemijournal.com. It combines the superior separation capabilities of GC with the definitive identification power of MS, making it ideal for identifying methyl nicotinate in complex matrices like breath samples, where it has been studied as a disease biomarker researchgate.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for the analysis of non-volatile or thermally unstable compounds in liquid samples . A novel LC-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of myristyl nicotinate (a prodrug of nicotinic acid) and its metabolites in plasma nih.gov. While this study focused on a related compound, the principles are directly applicable to methyl nicotinate analysis, where the analytes are separated by LC and then detected by multiple reaction monitoring (MRM) in the mass spectrometer, providing high sensitivity and selectivity saspublishers.comnih.gov.

The advantage of these techniques lies in their ability to provide both separation and structural identification in a single analysis, which is crucial for impurity profiling, metabolomics, and trace-level quantification researchgate.netnih.gov.

Method Development and Validation for Trace-Level Detection

Developing and validating analytical methods is critical to ensure that they are suitable for their intended purpose, especially for trace-level detection. Method validation involves establishing a set of performance characteristics to demonstrate that the method is accurate, precise, and reliable scioninstruments.comgavinpublishers.com. Key validation parameters include:

Accuracy: The closeness of the test results to the true value. For an HPLC method analyzing methyl nicotinate, recovery percentages were found to be between 93.48% and 102.12% mdpi.comsemanticscholar.org.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This is often expressed as the relative standard deviation (RSD). For the same HPLC method, RSDs ranged from 0.301% to 6.341% mdpi.comsemanticscholar.org. Another study reported within-day variance at 0.8% and between-day variance at 1.5% nih.gov.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range scioninstruments.com. An HPLC method for methyl nicotinate showed a linear response with a Pearson correlation coefficient of 0.98 nih.gov.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy scioninstruments.com. For methyl nicotinate, LODs have been reported as 0.05 µg/mL by one HPLC-UV method and 0.0144 µg/mL by an HPLC-DAD method nih.govmdpi.com.

These validation characteristics ensure that the analytical method can reliably detect and quantify methyl nicotinate at very low concentrations nih.gov.

Method Validation Parameters for Methyl Nicotinate Detection
ParameterReported Value/RangeTechniqueReference
Accuracy (% Recovery)93.48 - 102.12%HPLC-DAD mdpi.comsemanticscholar.org
Precision (% RSD)0.301 - 6.341%HPLC-DAD mdpi.comsemanticscholar.org
Linearity (Correlation Coefficient)0.98HPLC-UV nih.gov
Limit of Detection (LOD)0.0144 µg/mLHPLC-DAD mdpi.com
Limit of Detection (LOD)0.05 µg/mLHPLC-UV nih.gov

Quality Control and Reference Standard Development in Research

The use of certified reference materials (CRMs) is fundamental to quality control in analytical research involving methyl nicotinate sigmaaldrich.com. Pharmaceutical secondary standards for methyl nicotinate are available and qualified as CRMs sigmaaldrich.comewg.org. These standards provide a reliable and cost-effective means for laboratories to ensure the accuracy and traceability of their measurements without having to prepare in-house working standards sigmaaldrich.com.

These secondary standards are produced and certified under stringent quality systems, such as ISO 17034 and ISO/IEC 17025 sigmaaldrich.com. They offer multi-traceability to primary standards from pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) sigmaaldrich.com. Using a well-characterized reference standard for methyl nicotinate is essential for:

Calibrating analytical instruments.

Validating analytical methods.

Performing system suitability tests.

Ensuring the consistency and comparability of results across different laboratories and over time.

By employing these standards in routine analysis, research laboratories can have high confidence in the identity, purity, and concentration of the methyl nicotinate they are studying lgcstandards.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl nicotinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Methyl nicotinate is typically synthesized via esterification of nicotinic acid with methanol using acid catalysts (e.g., H₂SO₄) or enzymatic methods. Key variables include catalyst type, temperature, and molar ratios. For reproducibility, document reaction times, purification techniques (e.g., distillation, recrystallization), and characterization via NMR and HPLC to confirm purity . Yield optimization requires comparative trials with controlled variables (e.g., 24-hour reflux vs. microwave-assisted synthesis).

Q. What spectroscopic and chromatographic methods are most reliable for characterizing methyl nicotinate?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm esterification (e.g., methyl proton signals at δ 3.9–4.1 ppm). Pair with FT-IR to identify carbonyl stretches (~1720 cm⁻¹). HPLC with UV detection (λ = 260 nm) ensures purity, while GC-MS validates volatile byproducts. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How does pH affect the stability of methyl nicotinate in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies by preparing buffered solutions (pH 2–12) and storing samples at 25°C/40°C. Analyze degradation kinetics via UV-Vis spectrophotometry or LC-MS at fixed intervals. Use Arrhenius plots to predict shelf life under varying conditions .

Advanced Research Questions

Q. What computational models can predict methyl nicotinate’s reactivity in novel organic reactions?

  • Methodological Answer : Apply density functional theory (DFT) to simulate reaction pathways (e.g., nucleophilic acyl substitution). Compare theoretical activation energies with experimental kinetic data. Software like Gaussian or ORCA can model transition states, while molecular docking studies may explore enzymatic interactions (e.g., lipase-catalyzed synthesis) .

Q. How can contradictory data on methyl nicotinate’s bioavailability in pharmacological studies be resolved?

  • Methodological Answer : Perform meta-analysis of existing studies, focusing on variables like administration route (oral vs. topical) and model organisms. Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding factors. Replicate experiments under standardized conditions, ensuring adherence to NIH preclinical guidelines for animal studies .

Q. What strategies optimize methyl nicotinate’s encapsulation in drug-delivery systems without compromising bioactivity?

  • Methodological Answer : Test polymeric nanoparticles (e.g., PLGA) or liposomes using solvent evaporation or thin-film hydration. Characterize encapsulation efficiency via UV-Vis and monitor drug release profiles in simulated physiological conditions (e.g., PBS at 37°C). Validate bioactivity through in vitro cell assays (e.g., keratinocyte uptake studies) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for methyl nicotinate’s vasodilatory effects?

  • Methodological Answer : Use a PICOT framework:

  • P opulation: Human dermal microvascular endothelial cells.
  • I ntervention: Methyl nicotinate (0.1–10 mM).
  • C omparison: Untreated controls and nicotinic acid.
  • O utcome: Nitric oxide release measured via Griess assay.
  • T ime: 24-hour exposure.
    Validate results with triplicate trials and report EC₅₀ values with 95% confidence intervals .

Q. What statistical approaches are appropriate for analyzing methyl nicotinate’s synergistic effects in combination therapies?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI). Use CompuSyn software to quantify synergism (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1). Pair with isobolographic analysis to visualize dose reductions .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry32–34°C
LogP (Octanol-Water)Shake-Flask Method1.2 ± 0.1
Solubility in WaterUV-Vis Spectrophotometry2.5 mg/mL (25°C)

Guidelines for Researchers

  • Data Validation : Cross-check experimental results with authoritative databases (e.g., NIST ) and adhere to journal-specific protocols for reproducibility .
  • Ethical Reporting : Follow NIH guidelines for preclinical studies and disclose all conflicts of interest .
  • Literature Review : Prioritize peer-reviewed journals over encyclopedic sources; use tools like SciFinder for systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.